2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide typically involves the reaction of 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate to form ethyl 2-(2,4-dimethylphenoxy)acetate. This intermediate is then converted to the corresponding hydrazide by refluxing with hydrazine . The reaction conditions often include the use of solvents such as methanol and catalysts like potassium hydroxide (KOH) to facilitate the reaction .
Chemical Reactions Analysis
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the modulation of immune responses .
Comparison with Similar Compounds
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(2,4-Dimethylphenoxy)acetohydrazide: This compound lacks the bromine atom present in this compound, which may affect its reactivity and biological activity.
2-(2-Bromo-4,5-dimethylphenoxy)acetic acid: This compound has a carboxylic acid group instead of a hydrazide group, which may influence its solubility and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13BrN2O2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-(2-bromo-4,5-dimethylphenoxy)acetohydrazide |
InChI |
InChI=1S/C10H13BrN2O2/c1-6-3-8(11)9(4-7(6)2)15-5-10(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) |
InChI Key |
ZZLKFXNUOVKADO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCC(=O)NN |
Origin of Product |
United States |
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